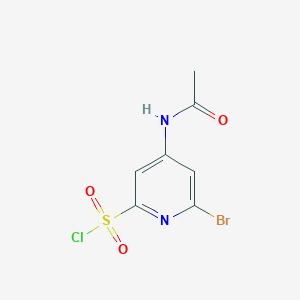
6-Ethoxy-3-propylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethoxy-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound, with the molecular formula C14H18N2O, is characterized by the presence of an amino group at the second position, an ethoxy group at the sixth position, and a propyl group at the third position on the quinoline ring. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethoxy-3-propylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2-amino-6-ethoxy-3-propylquinoline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethoxy-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; reaction conditions typically involve mild temperatures and acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents, and nucleophiles; reactions are conducted under controlled temperatures and solvent conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
2-Amino-6-ethoxy-3-propylquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-ethoxy-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells. The compound can also interfere with the function of enzymes involved in cell division and metabolism, leading to cell death .
In cancer research, 2-amino-6-ethoxy-3-propylquinoline has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting the activity of oncogenic proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoline
- 6-Ethoxyquinoline
- 3-Propylquinoline
Comparison
Compared to other quinoline derivatives, 2-amino-6-ethoxy-3-propylquinoline exhibits unique properties due to the presence of the amino, ethoxy, and propyl groups. These substituents influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. For example, the ethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The amino group contributes to its ability to form hydrogen bonds, affecting its interaction with biological targets .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
6-ethoxy-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-3-5-10-8-11-9-12(17-4-2)6-7-13(11)16-14(10)15/h6-9H,3-5H2,1-2H3,(H2,15,16) |
InChI Key |
YCKUBSGCBLBHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14857561.png)
![Tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14857563.png)






![2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide](/img/structure/B14857620.png)




![(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid;(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B14857644.png)
